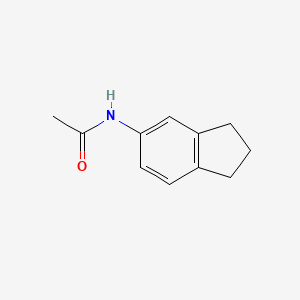

N-(2,3-Dihydro-1H-indén-5-yl)acétamide

Vue d'ensemble

Description

“N-(2,3-Dihydro-1H-inden-5-yl)acetamide” is a chemical compound with the molecular formula C11H13NO . It has an average mass of 175.227 Da and a monoisotopic mass of 175.099716 Da .

Molecular Structure Analysis

The molecular structure of “N-(2,3-Dihydro-1H-inden-5-yl)acetamide” consists of an indane ring attached to an acetamide group . The indane ring is a fused cyclohexane and benzene ring, which contributes to the compound’s aromaticity .Chemical Reactions Analysis

While specific chemical reactions involving “N-(2,3-Dihydro-1H-inden-5-yl)acetamide” are not available, it’s known that acetamide derivatives can undergo various reactions, including nucleophilic substitution and elimination .Physical And Chemical Properties Analysis

“N-(2,3-Dihydro-1H-inden-5-yl)acetamide” has a density of 1.2±0.1 g/cm3, a boiling point of 357.1±31.0 °C at 760 mmHg, and a flash point of 210.8±9.8 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its LogP value is 2.20, indicating its lipophilicity .Applications De Recherche Scientifique

Activité Antivirale

Les dérivés de l'indole, qui comprennent la structure du N-(2,3-Dihydro-1H-indén-5-yl)acétamide, ont été signalés comme présentant des propriétés antivirales significatives. Par exemple, certains composés à base d'indole ont montré une activité inhibitrice contre le virus de la grippe A et d'autres virus . La flexibilité structurale de l'indole permet la synthèse de nombreux dérivés qui peuvent être adaptés à des cibles antivirales spécifiques.

Propriétés Anti-inflammatoires

Le noyau indole est une caractéristique commune de nombreuses molécules de médicaments synthétiques en raison de sa forte affinité pour de multiples récepteurs. Cette caractéristique fait des dérivés de l'indole, y compris le This compound, des candidats potentiels pour les médicaments anti-inflammatoires . Leur capacité à moduler les voies inflammatoires pourrait être essentielle dans le traitement de divers troubles inflammatoires.

Potentiel Anticancéreux

Les dérivés de l'indole sont connus pour leurs activités anticancéreuses. La partie indole peut interagir avec diverses cibles biologiques, ce qui peut perturber la prolifération des cellules cancéreuses et induire l'apoptose . La recherche sur le This compound pourrait révéler de nouveaux mécanismes d'action contre les cellules cancéreuses.

Effets Antimicrobiens

Des études ont montré que les dérivés de l'indole peuvent exercer des actions antibactériennes et antifongiques puissantes. Cela inclut une activité contre les bactéries à Gram positif et à Gram négatif, ainsi que des agents fongiques comme Aspergillus niger et Candida albicans . Les propriétés antimicrobiennes du This compound pourraient conduire au développement de nouveaux traitements pour les maladies infectieuses.

Applications Antidiabétiques

Les dérivés de l'indole ont été explorés pour leurs effets antidiabétiques. En influençant diverses voies métaboliques, ces composés peuvent offrir une nouvelle approche de la gestion du diabète et de ses complications . Des recherches supplémentaires sur le This compound pourraient fournir des informations sur son potentiel en tant qu'agent antidiabétique.

Effets Neuroprotecteurs

La structure indole est présente dans de nombreux composés aux propriétés neuroprotectrices. Ces substances peuvent offrir une protection contre les maladies neurodégénératives en prévenant les dommages neuronaux . Enquêter sur les applications neuroprotectrices du This compound pourrait donner des résultats prometteurs pour le traitement de maladies comme la maladie d'Alzheimer.

Activité Antimalarienne

Les dérivés de l'indole ont également été identifiés comme des agents antimalariens potentiels. Leur capacité à interférer avec le cycle de vie des parasites responsables du paludisme représente une voie précieuse pour le développement de nouveaux médicaments antimalariens . L'exploration du This compound dans ce contexte pourrait contribuer aux progrès de la santé mondiale.

Activité Anticholinestérasique

Des composés comportant des parties indole ont été étudiés pour leur activité anticholinestérasique, qui est cruciale dans le traitement de maladies comme la myasthénie grave et la maladie d'Alzheimer . Le rôle du This compound dans l'inhibition des enzymes cholinestérasiques pourrait être significatif dans les applications thérapeutiques.

Mécanisme D'action

Orientations Futures

The potential of “N-(2,3-Dihydro-1H-inden-5-yl)acetamide” in the treatment of diseases such as COVID-19 could be a promising area of future research, given its interaction with SARS-CoV-2 nsp1 . Further studies are needed to elucidate its exact mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

N-(2,3-dihydro-1H-inden-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(13)12-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYOJAPRKMBKEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347864 | |

| Record name | N-(2,3-Dihydro-1H-inden-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59856-06-3 | |

| Record name | N-(2,3-Dihydro-1H-inden-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2354436.png)

![3-chloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2354442.png)

![1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2354445.png)

![2-chloro-N'-(phenylmethylidene)-N-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B2354446.png)

![tert-butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2354448.png)

![10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B2354449.png)

![2-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2354453.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2354458.png)